molecular formula C16H22N2O2 B2741428 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide CAS No. 946219-92-7

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Cat. No.: B2741428
CAS No.: 946219-92-7
M. Wt: 274.364
InChI Key: UVDRXXVRIOAHMV-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide or propionyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of the tetrahydroquinoline core with propionyl and isobutyramide groups enhances its chemical reactivity and biological efficacy compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)18-9-5-6-12-7-8-13(10-14(12)18)17-16(20)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRXXVRIOAHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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